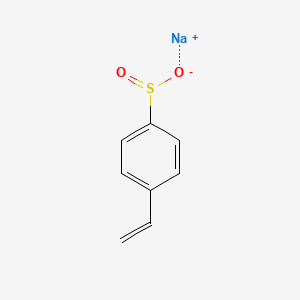

Sodium 4-Vinylbenzenesulfinate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;4-ethenylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h2-6H,1H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZJTTDABHNRPI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635672 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60081-73-4 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Sodium 4 Vinylbenzenesulfinate

Direct Synthesis Routes to Sodium 4-Vinylbenzenesulfinate

The direct synthesis of this compound can be achieved through several methods. One common approach involves the reaction of a styrene (B11656) monomer with sulfuric acid and sodium sulfite. fengchengroup.com An alternative direct route utilizes the reaction of styrene with sodium bisulfite and sodium hydroxide. fengchengroup.com

Recent advancements have also demonstrated the synthesis of this compound as a precursor for other functional monomers. For instance, it can be used in a two-step synthesis to produce sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI). rsc.org This process begins with the reaction of sodium 4-vinylbenzenesulfonate with thionyl chloride in dry dimethylformamide (DMF) under an argon atmosphere. rsc.org The resulting intermediate is then further reacted to yield the final product. rsc.org

Furthermore, direct synthesis of homopolymers of sodium 4-styrenesulfonate has been successfully conducted in aqueous media through reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org This method allows for the creation of polymers with narrow molecular weight distributions. acs.org

Epoxidation and Related Conversions from Styrene Derivatives

An alternative synthetic strategy for related compounds involves the epoxidation of styrene derivatives, which can subsequently be converted to other functionalized molecules.

Synthesis of 4-Oxirane-phenyl-sulfonate from Styrene-p-sulfonate

The epoxidation of sodium styrene-p-sulfonate readily yields 4-oxirane-phenyl-sulfonate. rsc.org However, this reaction is often accompanied by the formation of an undesired diol byproduct, which presents challenges for the separation and purification of the epoxide. rsc.org Several methods have been explored to carry out this epoxidation. One approach involves using a manganese complex as a catalyst in the presence of hydrogen peroxide. rsc.org Another method utilizes meta-chloroperoxybenzoic acid (mCPBA) for the direct oxidation of styrene sulfonate. rsc.org

Formation of 4-(1,2-Dihydroxyethyl)phenylsulfonate as a Byproduct

During the epoxidation of styrene-p-sulfonate, the formation of 4-(1,2-dihydroxyethyl)phenylsulfonate as a byproduct is a significant challenge. rsc.org Spectroscopic analysis, such as 1H NMR, confirms the presence of both the desired epoxide and the diol. rsc.org The ring-opening of the epoxide to form the diol can occur under the reaction conditions, complicating the isolation of the pure epoxide. rsc.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives are critical steps in their synthesis. The detergent-like properties of sodium alkylbenzene sulfonates can make conventional organic chemistry methods for isolation and purification challenging. rsc.org

For the product mixture from the epoxidation of styrene-p-sulfonate, lyophilization (freeze-drying) is used to remove the water from the reaction mixture. rsc.org To separate the desired product from byproducts like m-chlorobenzoic acid, the residue can be dissolved in a solvent like acetone, allowing the insoluble product to be filtered off. rsc.org

High-performance liquid chromatography (HPLC) is a valuable analytical and preparative technique for the separation and analysis of this compound. sielc.comsielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile (B52724), water, and an acid (like phosphoric or formic acid) can effectively separate the compound. sielc.comsielc.com This chromatographic method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Control of Reaction Selectivity in Synthetic Pathways

Controlling the selectivity of reactions is paramount in the synthesis of this compound and its derivatives to maximize the yield of the desired product and minimize the formation of byproducts.

In the epoxidation of styrene-p-sulfonate, attempts to improve selectivity by altering catalyst concentration or reaction temperature have been met with limited success, with both epoxide and diol products still being formed. rsc.org

In broader synthetic organic chemistry, solvent choice has been shown to be a crucial factor in controlling the selectivity of reactions involving sulfinic acids. For example, the reaction of alcohols and sulfinic acids mediated by sodium iodide can yield either vinyl sulfides or vinyl sulfones with high selectivity depending on the solvent used. nih.govrsc.org This highlights the potential for solvent engineering to control product outcomes in related syntheses.

Advanced Polymerization Strategies and Mechanisms Involving Sodium 4 Vinylbenzenesulfinate

Free Radical Polymerization of Sodium 4-Vinylbenzenesulfinate

Conventional free radical polymerization remains a fundamental and widely used method for synthesizing poly(sodium 4-vinylbenzenesulfonate). This section explores the typical conditions for conducting this polymerization in aqueous media and the significant impact of different initiator systems on the reaction kinetics.

Aqueous Solution Polymerization Conditions

The polymerization of this compound is most commonly carried out in aqueous solutions, owing to the high water solubility of the monomer. Typical reaction conditions involve dissolving the monomer in deionized water, followed by the addition of a water-soluble initiator. The reaction temperature is a critical parameter, often dictated by the decomposition temperature of the chosen initiator. For instance, when using persulfate initiators, temperatures in the range of 50-80°C are common. The concentration of the monomer is another key variable that can influence the polymerization rate and the final molecular weight of the polymer.

A notable advancement in this area is the use of graphene oxide (GO) as a radical initiator, which can initiate polymerization in an aqueous solution without any additional initiator. nih.gov In a typical experiment, this compound and graphene oxide are dispersed in water and heated to a specific temperature, for example, 75°C, to induce polymerization. nih.gov

| Monomer | Initiator | Solvent | Temperature (°C) |

| This compound | Graphene Oxide | Water | 75 |

| This compound | Potassium Persulfate | Water | 50-80 |

| This compound | Azo compounds (e.g., AIBN) | Water/Co-solvent | 60-80 |

Influence of Initiator Systems on Polymerization Kinetics

The choice of initiator system plays a pivotal role in dictating the kinetics of the free radical polymerization of this compound. The rate of polymerization is directly influenced by the rate of radical generation from the initiator.

Conventional Initiators: Water-soluble initiators such as potassium persulfate (K₂S₂O₈) are frequently employed for the aqueous polymerization of this compound. researchgate.net The decomposition of the persulfate anion into sulfate radical anions initiates the polymerization. The rate of polymerization is dependent on both the initiator and monomer concentrations. Redox initiator systems, which can generate radicals at lower temperatures, have also been utilized.

Graphene Oxide as a Radical Initiator: A groundbreaking development has been the discovery that graphene oxide can act as a radical initiator for the polymerization of sodium 4-vinylbenzenesulfonate in an aqueous solution without the need for traditional initiators. nih.gov The initiation mechanism is believed to involve the generation of radicals on the GO surface upon heating. nih.gov However, conventional free radical polymerization of sodium 4-vinylbenzenesulfonate with GO as the sole initiator has been described as an ill-controlled polymerization. nih.gov This is attributed to a low concentration of radicals generated from the graphene oxide. nih.gov

Controlled Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been successfully applied to this compound. Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a particularly powerful tool.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

The RAFT polymerization of sodium 4-vinylbenzenesulfonate has been successfully carried out in aqueous media. nih.gov The process allows for the synthesis of well-defined poly(sodium 4-vinylbenzenesulfonate) with controlled architectures. A variety of RAFT agents, including dithiobenzoates and trithiocarbonates, can be employed depending on the desired reaction kinetics and polymer characteristics. mdpi.comnih.gov

Control of Molecular Weight and Polydispersity Index in Poly(sodium 4-vinylbenzenesulfonate)

A key advantage of RAFT polymerization is the ability to precisely control the molecular weight and PDI of the resulting polymer. The molecular weight can be targeted by adjusting the molar ratio of the monomer to the RAFT agent. A linear increase in molecular weight with monomer conversion is a hallmark of a well-controlled RAFT polymerization.

In the RAFT polymerization of sodium 4-vinylbenzenesulfonate initiated by graphene oxide, excellent control over molecular weight and PDI has been demonstrated. nih.gov The resulting poly(sodium 4-vinylbenzenesulfonate) exhibited very narrow polydispersities, with PDI values ranging from 1.01 to 1.03. nih.gov This level of control is a significant improvement over conventional free radical polymerization.

The following table presents data from the RAFT polymerization of sodium 4-vinylbenzenesulfonate using graphene oxide as an initiator, showcasing the control over molecular weight and PDI at different reaction times and conversions.

| Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn | Conversion (%) |

| 160 | 30,100 | 30,200 | 1.01 | 33.5 |

| 795 | 42,900 | 43,500 | 1.01 | 57.1 |

| 1080 | 55,100 | 56,700 | 1.03 | 71.3 |

| 1380 | 58,300 | 58,700 | 1.01 | 66.2 |

Data sourced from Voylov et al. nih.gov

Kinetics of RAFT Polymerization with Graphene Oxide as Initiator

The kinetics of the RAFT polymerization of sodium 4-vinylbenzenesulfonate with graphene oxide as the initiator have been studied in detail. nih.gov The polymerization exhibits characteristics of a controlled process. A key indicator is the linear relationship between ln([M]₀/[M]) and time, where [M]₀ and [M] are the initial and instantaneous monomer concentrations, respectively. This linearity suggests a constant concentration of propagating radicals throughout the polymerization.

Furthermore, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion, which is another characteristic feature of a controlled polymerization. nih.gov This linear evolution of molecular weight allows for the predictable synthesis of polymers with targeted chain lengths. In contrast, a control experiment without the RAFT agent resulted in a significantly higher molecular weight and a broader molecular weight distribution, highlighting the crucial role of the RAFT agent in controlling the polymerization. nih.gov The low concentration of radicals generated from the graphene oxide is thought to be beneficial for the RAFT process, as it minimizes termination reactions that can lead to a loss of control. nih.gov

Electroinitiated Polymerization of this compound

Electroinitiated polymerization is a technique where an electrical potential is applied to an electrode to initiate the polymerization of monomers in an electrolyte solution. This method offers spatial and temporal control over the polymerization process, allowing for the formation of polymer films directly onto conductive surfaces.

The electroinitiated polymerization of this compound on an electrode surface is triggered by the direct oxidation of the monomer. The process begins when the ethylene (B1197577) group in the vinyl portion of the molecule is oxidized at an anodic potential, resulting in the formation of a radical cation. researchgate.netresearchgate.net This radical cation then serves as the initiator for a chain-growth polymerization reaction.

The proposed mechanism involves the following key steps:

Initiation: A this compound molecule near the electrode surface undergoes oxidation, losing an electron to form a radical cation.

Propagation: The newly formed radical cation attacks the double bond of a neutral monomer molecule, propagating the polymer chain. This process repeats, leading to the growth of a polymer film that is covalently or physically attached to the electrode surface.

Termination: Chain growth can be terminated by various mechanisms, including coupling of two radical chains or reaction with impurities or the solvent.

This polymerization results in a polymer film that can modify the electrode's surface properties. A significant outcome of this film formation is the suppression of background currents that would typically arise from solvent oxidation at high potentials. researchgate.net The polymer layer acts as a physical barrier, excluding solvent molecules from the electrode surface. researchgate.net

The choice of solvent is critical in the electropolymerization of this compound, as it influences monomer solubility, electrolyte conductivity, and the properties of the resulting polymer film. Studies have been conducted in non-aqueous solvents like dimethylformamide (DMF) and dimethyl sulfoxide. researchgate.net

While specific comparative studies on electropolymerization are limited, insights can be drawn from other free radical polymerization methods for this monomer. For instance, in atom transfer radical polymerization (ATRP), the solvent composition significantly affects reaction control. The polymerization of sodium 4-styrenesulfonate was found to be poorly controlled in pure water but was reasonably well-controlled in a 1:1 water/methanol (B129727) mixture, which exhibited lower polydispersity indices. researchgate.net Similarly, inexpensive free radical polymerization using a benzoyl peroxide initiator has been successfully carried out in water/DMF solutions. nih.gov This suggests that mixed solvent systems can be advantageous for achieving better control over the polymerization of sulfonated vinyl monomers by modulating the solubility of the monomer and the growing polymer chains.

| Polymerization Method | Solvent System | Observation | Reference |

|---|---|---|---|

| Electroinitiated Polymerization | Dimethylformamide (DMF) | Successful polymer film formation; suppression of solvent oxidation current. | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Water | Poorly controlled synthesis. | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | 1:1 Water/Methanol | Reasonably well-controlled synthesis with polydispersities as low as 1.26. | researchgate.net |

| Free Radical Polymerization | Water/DMF | Efficient method for obtaining clean homopolymer with conversions up to 99%. | nih.gov |

The presence of electroactive analytes can significantly influence the electroinitiated polymerization of this compound. Phenolic compounds, for example, can be oxidized simultaneously with the monomer. The polymerization process has been shown to suppress the deactivation of phenol (B47542) electro-oxidation that is typically observed in non-aqueous environments. researchgate.netresearchgate.net

The polymer film formed during the process can highlight the electrochemical signals of the analyte by diminishing the background current from the solvent. researchgate.net In this sense, the monomer acts as a promoting agent for the analytical determination of certain compounds. The mechanism can also involve the incorporation of the analyte into the growing polymer chain. The electrochemical process for a phenolic compound begins with the formation of a phenolic radical, which can then be integrated into the polymer structure, altering the film's properties. researchgate.net

Copolymerization with this compound

Copolymerization is a powerful strategy to tailor the properties of polymers by combining two or more different monomers. This compound can be copolymerized with various monomers to create materials with specific functionalities.

The feasibility of free radical copolymerization is largely governed by the monomer reactivity ratios, typically denoted as r₁ and r₂. These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1).

This disparity indicates that a growing polymer chain ending in a styrene (B11656) radical strongly prefers to add another styrene monomer, while a chain ending in a vinyl acetate radical also strongly prefers to add a styrene monomer. nsf.gov Consequently, a conventional free radical copolymerization of these two monomers does not typically yield a random copolymer. Instead, the reaction tends to produce a product that is initially almost pure polystyrene, followed by the homopolymerization of vinyl acetate after the styrene is largely consumed. nsf.gov Given that this compound is a styrene derivative, it is highly probable that it exhibits a similar reactivity mismatch with vinyl acetate, making the synthesis of a random copolymer via simple free radical solution polymerization challenging.

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Implication | Reference |

|---|---|---|---|---|---|

| Styrene | Vinyl Acetate | ~55 | ~0.01 | Extreme mismatch; tendency toward homopolymerization of styrene. | nsf.gov |

| Styrene | Sodium Styrenesulfonate | ~0.6 | ~10 | NaSS radicals strongly prefer to homopolymerize. | researchgate.net |

| Sodium 4-Vinylbenzenesulfonic Acid | Acrylamide | ~2.0 | ~0.085 | Tendency to form a copolymer with alternating units is low. | researchgate.net |

Block copolymers, which consist of long sequences or "blocks" of different monomers, are often synthesized using controlled radical polymerization techniques to overcome reactivity ratio limitations and achieve well-defined architectures. A prominent example is the synthesis of poly(ethylene glycol)-block-poly(sodium 4-styrenesulfonate) (PEG-b-PSSNa).

This block copolymer can be prepared via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. In this process, a poly(ethylene glycol) chain is first functionalized to create a macro-chain transfer agent (PEG-CTA). This PEG-CTA is then used to mediate the polymerization of sodium 4-vinylbenzenesulfonate (referred to as sodium 4-styrenesulfonate or SSNa in many studies), growing the PSSNa block from the end of the PEG chain.

| Component | Role | Example Compound | Molar Ratio (Example) |

|---|---|---|---|

| Monomer | Forms the second block of the copolymer | Sodium 4-vinylbenzenesulfonate (SSNa) | 100 |

| Macro-Chain Transfer Agent (CTA) | Initiates and controls the polymerization of the second block | Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-CTA) | 1 |

| Initiator | Provides the initial source of radicals | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | 0.2 |

| Solvent | Dissolves reactants and facilitates the reaction | Water | N/A |

Table data is illustrative of a representative synthesis for PEG-b-PSSNa. nsf.gov

Graft Copolymerization onto Functionalized Substrates (e.g., Graphene Oxide)

The strategic modification of material surfaces through graft copolymerization has emerged as a powerful technique for tailoring their physicochemical properties. In this context, this compound (NaVBS) serves as a versatile monomer for grafting onto functionalized substrates, thereby imparting new functionalities. Graphene oxide (GO), with its abundance of oxygen-containing functional groups, represents an exemplary substrate for such modifications. These functional groups not only facilitate the dispersion of GO in aqueous media but also provide active sites for initiating polymerization reactions.

The graft copolymerization of NaVBS onto graphene oxide can proceed through different mechanisms, most notably through free radical polymerization and controlled radical polymerization techniques. A significant finding in this area is the ability of graphene oxide itself to act as a radical initiator, obviating the need for external initiators. nih.govornl.gov This intrinsic initiating capability is a key factor in the synthesis of poly(this compound) (PNaVBS) grafted GO nanosheets.

The process involves the generation of radicals on the GO surface, which then initiate the polymerization of NaVBS monomers. This results in polymer chains being covalently attached to the graphene oxide backbone, a process often referred to as "grafting from." This approach allows for the formation of a hybrid material that combines the exceptional mechanical and electrical properties of graphene with the specific functionalities of the grafted polymer chains.

Research has demonstrated that both free radical and controlled radical polymerization of sodium 4-vinylbenzenesulfonate can be initiated by graphene oxide in an aqueous solution. nih.govornl.gov The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offers precise control over the molecular weight and polydispersity of the grafted polymer chains. researchgate.net

A study on the RAFT polymerization of sodium 4-vinylbenzenesulfonate using a GO-based chain transfer agent demonstrated a linear increase in molecular weight with monomer conversion, which is characteristic of a controlled polymerization process. The resulting poly(sodium 4-vinylbenzenesulfonate) had a controlled molecular weight and a very narrow polydispersity. researchgate.net

The successful grafting of PNaVBS onto GO is typically confirmed through various characterization techniques. Fourier-transform infrared spectroscopy (FTIR) can identify the characteristic absorption bands of both GO and the grafted polymer. X-ray photoelectron spectroscopy (XPS) is employed to analyze the elemental composition and chemical states on the surface of the modified graphene oxide, confirming the presence of sulfur from the sulfinate groups. Thermal gravimetric analysis (TGA) can quantify the amount of grafted polymer by measuring the weight loss at different temperatures.

The resulting PNaVBS-grafted graphene oxide materials exhibit enhanced properties compared to their individual components. For instance, the presence of the hydrophilic PNaVBS chains can improve the dispersibility and stability of graphene oxide in aqueous environments. Furthermore, the ionic nature of the sulfinate groups can be exploited for applications in areas such as ion exchange, catalysis, and the development of functional nanocomposites.

| Parameter | Free Radical Polymerization | Controlled Radical (RAFT) Polymerization |

| Initiator | Graphene Oxide | Graphene Oxide-based chain transfer agent |

| Control over Polymerization | Limited | High |

| Molecular Weight (Mn) | Broad Distribution | Controlled and predictable |

| Polydispersity Index (Mw/Mn) | High | Narrow (typically < 1.5) |

| Grafting Density | Variable | Can be controlled |

| Monomer Conversion (%) | Mn ( g/mol ) - Experimental | Mn ( g/mol ) - Theoretical | Mw/Mn |

| 10 | 2,100 | 2,500 | 1.15 |

| 25 | 5,200 | 5,800 | 1.18 |

| 40 | 8,100 | 9,200 | 1.20 |

| 60 | 12,500 | 13,800 | 1.22 |

| 85 | 18,000 | 19,500 | 1.25 |

Reaction Chemistry and Mechanistic Investigations of Sodium 4 Vinylbenzenesulfinate

Electrooxidation and Voltammetric Studies

The electrochemical oxidation of sodium sulfinates, including aryl sulfinates structurally similar to sodium 4-vinylbenzenesulfinate, is a known method for generating sulfonyl radicals. This reactivity forms the basis for several synthetic transformations.

Influence of this compound on Electrooxidation of Phenols and Naphthols

The electrochemical oxidative coupling of phenols with sodium sulfinates has been established as a metal-free method to produce aryl-sulfonyl esters. In these reactions, cyclic voltammetry studies indicate that the sodium sulfinate is oxidized at a lower potential than the phenol (B47542) substrate. This preferential oxidation generates a sulfonyl radical, which is the key intermediate in the subsequent C-O bond formation with the phenol. This process allows for the synthesis of various sulfonylated aromatic compounds.

Suppression of Electrode Deactivation by this compound

There is no specific information available in the reviewed literature detailing the use of this compound for the suppression of electrode deactivation during the electrooxidation of phenols and naphthols. This is a notable gap, as the structurally related compound, sodium 4-vinylbenzenesulfonate, is well-documented to prevent electrode fouling through an electro-initiated polymerization mechanism that forms a protective, partially soluble film on the electrode surface. Whether the sulfinate analogue exhibits similar behavior has not been reported.

Mechanistic Insights into Vinyl Group Oxidation in Electrochemistry

The electrooxidation of sodium sulfinates proceeds via the formation of a sulfonyl radical (RSO₂•) through a single electron transfer at the anode. This radical is the primary reactive species. In the context of this compound, two principal reactive sites exist: the sulfinate group and the vinyl group.

Mechanistic studies on related compounds suggest a plausible pathway. For instance, the oxidation potential of sodium benzenesulfinate (B1229208) has been determined by cyclic voltammetry to be approximately +0.37 V vs. SCE, confirming its ease of oxidation. Once formed, the aryl sulfinate radical can attack the double bond of an alkene, such as the vinyl group on another monomer unit or a different alkene species present in the reaction mixture. This radical addition leads to the formation of a carbon-centered radical, which can then undergo further reactions, such as hydrogen abstraction or oxidation, to yield the final product, often a vinyl sulfone.

This radical-mediated pathway is supported by trapping experiments with agents like TEMPO, which intercept the radical intermediates and halt the primary reaction. The presence of the vinyl group on the benzenesulfinate molecule itself suggests the potential for electro-initiated polymerization, similar to its sulfonate counterpart, although this has not been explicitly documented.

Application of Pulsed Voltammetric Techniques for Reaction Monitoring

While specific pulsed voltammetric studies (e.g., Differential Pulse Voltammetry, Square Wave Voltammetry) focused solely on this compound are not detailed in the literature, cyclic voltammetry (CV) is a standard technique used to investigate the electrochemical behavior of the sulfinate functional group.

CV studies are crucial for determining the oxidation potentials of sodium sulfinates and phenol substrates, confirming that the sulfinate is oxidized preferentially. These studies provide fundamental data on the initial electron transfer step and the formation of the critical sulfonyl radical intermediate. By analyzing the voltammetric profiles, researchers can gain insight into the reaction mechanism, as demonstrated in the electrochemical synthesis of fluorinated ketones from sodium perfluoroalkyl sulfinates and the sulfonylation of phenols.

Cycloaddition Reactions of this compound

[3+2] Cycloaddition with Transition Metal Complexes (e.g., Technetium(VII), Rhenium(VII) Trioxo Complexes)

Following an extensive search of scientific databases and chemical literature, no studies have been found describing the [3+2] cycloaddition reaction between This compound and transition metal trioxo complexes of technetium(VII) or rhenium(VII).

This specific reaction is well-documented for the analogous compound, sodium 4-vinylbenzenesulfonate . In those studies, the sulfonate compound readily undergoes a [3+2] cycloaddition with fac-[⁹⁹TcO₃(tacn)]⁺ (tacn = 1,4,7-triazacyclononane) to yield a stable Tc(V) diolate complex. In contrast, the corresponding reaction with the rhenium(VII) analogue, fac-[ReO₃(tacn)]⁺, does not proceed under similar conditions, a difference attributed to relativistic effects. The absence of any corresponding literature for the sulfinate compound indicates that this reaction is either uninvestigated or does not proceed, representing a significant void in the known chemistry of this compound.

Theoretical Investigations of Relativistic Effects in Cycloaddition Pathways

Theoretical investigations, particularly those employing density functional theory (DFT), have shed light on the significant role of relativistic effects in the cycloaddition reactions of vinylarene compounds like sodium 4-vinylbenzenesulfonate. A comparative study on the [3+2] cycloaddition reactivity of facial-trioxo complexes of technetium(VII) and rhenium(VII) with various unsaturated substrates, including sodium 4-vinylbenzenesulfonate, provides a compelling case. nih.govacs.orgresearchgate.net

In this research, it was observed that the technetium complex, fac-[⁹⁹TcO₃(tacn)]⁺ (where tacn is 1,4,7-triazacyclononane), readily undergoes cycloaddition with sodium 4-vinylbenzenesulfonate at room temperature in water. acs.orgresearchgate.net In stark contrast, the analogous rhenium complex, fac-[ReO₃(tacn)]⁺, showed no reaction under the same conditions. nih.govacs.org This dramatic difference in reactivity was substantially attributed to relativistic effects, which are significantly more pronounced for the 5d element rhenium compared to the 4d element technetium. nih.govscribd.com

Scalar relativistic and nonrelativistic DFT calculations of the reaction pathways confirmed this hypothesis. nih.govresearchgate.netacs.org The calculations revealed that the greater relativistic destabilization of the valence electrons of 5d elements compared to their 4d counterparts is a key factor. acs.orgresearchgate.net This effect increases the energy of the highest occupied molecular orbitals (HOMO) of the rhenium complex, which can impact its reactivity in cycloaddition reactions. These findings have led to the proposal that scalar-relativistic effects should be considered a design principle in the development of new radiopharmaceuticals and in the broader field of heavy-element coordination chemistry. nih.govacs.org

The study of such effects is part of a broader recognition in chemistry that relativity can influence the properties of heavy elements, affecting factors like bond distances, reaction energetics, and even physical properties like the color of gold. nih.govresearchgate.net

Radical/Polar Crossover Reactions

Radical/polar crossover represents a sophisticated strategy in organic synthesis where a reaction cascade involves both a radical and a polar intermediate, enabling the formation of multiple chemical bonds in a single operation. sioc-journal.cnchemistryviews.org This concept combines the mild conditions and functional group tolerance of radical chemistry with the selectivity of polar reactions. nih.gov In a reductive radical-polar crossover (RRPCO), a radical is reduced to a nucleophilic carbanion, which can then react with traditional electrophiles. nih.govuni-regensburg.de This strategy has gained traction with the advent of visible-light photoredox catalysis, which can facilitate the necessary electron transfer steps. nih.gov

A notable application of the radical/polar crossover concept involving sodium sulfinates is the divergent functionalization of styrenes. uni-regensburg.denih.gov A recently developed protocol demonstrates the precise installation of both sulfone and carboxyl functionalities onto styrenes using sodium sulfinates and carbon dioxide (CO₂) as coupling partners. uni-regensburg.deresearchgate.net This photocatalytic strategy allows for the synthesis of valuable carboxy-sulfonylated compounds with good yields and broad functional group tolerance, accommodating both aromatic and aliphatic sulfone moieties. uni-regensburg.denih.gov

The reaction successfully functionalizes styrenes that incorporate fragments of pharmaceuticals and natural products, highlighting its synthetic utility. uni-regensburg.de This method provides a direct pathway to bifunctional molecules that are of significant interest in medicinal chemistry and agrochemicals. nih.govresearchgate.net

The divergent nature of the functionalization of styrenes with sodium sulfinates stems from a carefully controlled mechanistic pathway that can be directed toward two distinct product classes: β-sulfonylated carboxylates and α-substituted acrylates. uni-regensburg.denih.gov

The proposed mechanism begins with the photocatalytic generation of a sulfonyl radical from the sodium sulfinate. uni-regensburg.de This radical then adds to the styrene (B11656), forming a stable benzylic radical intermediate. In a key radical/polar crossover step, this benzylic radical is reduced by the excited photocatalyst to a carbanion. nih.govuni-regensburg.de This carbanion is then trapped by CO₂ to yield the β-sulfonylated carboxylate product. uni-regensburg.de

Plausible Reaction Mechanism for Divergent Functionalization

Alternatively, the reaction can be adapted into a one-pot photocatalytic carboxy-sulfonylation-elimination sequence. uni-regensburg.denih.gov In this pathway, the inherent ability of the sulfone group to act as a leaving group is exploited. uni-regensburg.deresearchgate.net Following the formation of the carboxy-sulfonylated intermediate, conditions are adjusted to promote the elimination of the sulfone moiety. This results in the formation of α-aryl-acrylates, which are valuable electron-poor alkenes used as Michael acceptors and monomers in polymer synthesis. uni-regensburg.deresearchgate.net This dual reactivity showcases a sophisticated approach to molecular diversification from common starting materials. uni-regensburg.de

Catalytic Aspects in Transformations Involving this compound

This compound and other sodium sulfinates are versatile reagents whose reactivity is often unlocked and controlled through various catalytic systems. rsc.org The catalytic transformations are diverse, spanning photoredox, transition-metal, and Lewis acid catalysis.

Photoredox Catalysis: As detailed in the sections above, visible-light photoredox catalysis is a powerful tool for initiating reactions with sodium sulfinates. uni-regensburg.denih.gov It enables the generation of sulfonyl radicals under mild conditions, which can then engage in a variety of transformations, including the radical/polar crossover reactions for styrene functionalization. uni-regensburg.debeilstein-journals.org

Transition-Metal Catalysis:

Copper Catalysis: Copper salts are effective catalysts for various reactions involving sodium sulfinates. For instance, a copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates provides a stereoselective route to (E)-alkenyl sulfones. organic-chemistry.org Mechanistic studies suggest this transformation proceeds through a radical process. organic-chemistry.org Dual catalytic systems, such as Ru/Cu photoredox systems, have also been employed for the C-H sulfonylation of 1-naphthylamine (B1663977) derivatives with sodium sulfinates. beilstein-journals.org

Palladium Catalysis: Palladium catalysts are used in desulfinative cross-coupling reactions. Mechanistic studies on the coupling of aryl bromides with (hetero)aryl sulfinate salts have elucidated the roles of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. acs.org The nature of the sulfinate (e.g., carbocyclic vs. pyridine-based) can significantly influence the reaction pathway and the resting state of the catalyst. acs.org

Gold Catalysis: Cationic gold species, in conjunction with a co-catalyst like gallium triflate, have been shown to catalyze the Markovnikov addition of sodium sulfinates to terminal alkynes, yielding α-substituted vinyl sulfones. rsc.org

Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ can promote the oxysulfonylation of alkynes with sodium sulfinates to produce β-keto sulfones. mdpi.com A proposed mechanism involves the in-situ formation of sulfinic acid, which then generates a sulfonyl radical under heating. mdpi.com

Characterization of Sodium 4 Vinylbenzenesulfinate and Its Polymeric Derivatives

Spectroscopic Analysis of Sodium 4-Vinylbenzenesulfinate and Poly(sodium 4-vinylbenzenesulfonate)

Spectroscopic methods are indispensable for elucidating the molecular structure of both the monomer and the polymer. Techniques like NMR, FTIR, and Raman spectroscopy provide detailed information on the chemical environment of atoms, functional groups, and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level.

This compound and Related Monomers: While detailed, peer-reviewed NMR data for this compound are not widely published, analysis of related structures provides insight. For instance, the characterization of a similar monomer, Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI), demonstrates the utility of multinuclear NMR. rsc.org In its ¹H-NMR spectrum, the vinyl group protons typically appear as a set of doublets and a double doublet, while the aromatic protons resonate as doublets in the downfield region. rsc.org The ¹³C-NMR spectrum confirms the presence of all unique carbon atoms, and ¹⁹F-NMR is specific for fluorinated derivatives, showing a singlet for the -CF₃ group. rsc.org

The ¹H-NMR spectrum for the widely used monomer Sodium 4-vinylbenzenesulfonate, which is often copolymerized, shows characteristic peaks for the vinyl and aromatic protons. rsc.orgresearchgate.net Upon polymerization, these vinyl proton signals diminish and are replaced by broad signals corresponding to the polymer backbone.

Interactive Table 1: Representative NMR Chemical Shifts (δ, ppm) for a Related Monomer (NaSTFSI) in DMSO-d₆ Source: rsc.org

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (benzyl) | ~7.5 | Doublet |

| ¹H | Vinyl (CH=CH₂) | ~6.74 | Double Doublet |

| ¹H | Vinyl (CH=CH ₂) | ~5.85, ~5.28 | Doublets |

| ¹³C | Aromatic & Vinyl | 110 - 150 | - |

| ¹⁹F | -CF₃ | ~ -79 | Singlet |

Poly(sodium 4-vinylbenzenesulfonate) (PSSNa): The NMR spectra of PSSNa are characterized by the broadening of peaks, which is typical for polymers. In the ¹H-NMR spectrum, the sharp, distinct signals of the vinyl protons from the monomer are absent. Instead, broad resonances corresponding to the aliphatic protons of the polymer backbone appear at approximately 1.2-2.5 ppm. The aromatic proton signals also broaden and are observed in the 6.2-7.8 ppm range. tandfonline.com The degree of polymerization can sometimes be estimated using ¹H-NMR by comparing the integrals of end-group signals to those of the repeating monomer units in the polymer chain. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

This compound: For a sulfinate salt, the key characteristic absorption would be from the S=O stretching vibration. In general, sulfinates show strong absorption bands in the range of 1080-1030 cm⁻¹ and 995-900 cm⁻¹. Other expected peaks would include those for the vinyl group (C=C stretch around 1630 cm⁻¹) and aromatic C-H and C=C vibrations.

Poly(sodium 4-vinylbenzenesulfonate) (PSSNa): The FTIR spectrum of PSSNa provides clear evidence of its structure. The successful polymerization is confirmed by the disappearance of the vinyl C=C stretching band. The most prominent peaks are associated with the sulfonate group (SO₃⁻), which exhibits strong asymmetric and symmetric stretching vibrations. tandfonline.com The aromatic ring also shows characteristic peaks.

Interactive Table 2: Characteristic FTIR Absorption Bands for Poly(sodium 4-vinylbenzenesulfonate) Sources: tandfonline.comsurfacesciencewestern.comresearchgate.netrasayanjournal.co.in

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3440 | O-H stretching (adsorbed water) |

| ~1640 | C=C stretching (aromatic ring) |

| ~1412 | C-C stretching (aromatic ring) |

| ~1180 | Asymmetric SO₃⁻ stretching |

| ~1125 | In-plane skeletal vibration of benzene (B151609) ring |

| ~1035 | Symmetric SO₃⁻ stretching |

| ~1010 | In-plane C-H bending of benzene ring |

| ~835 | Out-of-plane C-H bending (para-substituted ring) |

| ~675 | C-S stretching |

Raman Spectroscopy (e.g., Dried Drop Concentration Method for Monitoring Oxidation)

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and changes in crystal structure. surfacesciencewestern.com It is a valuable tool for studying sulfinate and sulfonate compounds. acs.orgacs.org

A key application of Raman spectroscopy is in monitoring chemical reactions. The oxidation of vinyl compounds, for example, can be tracked in real-time. The Dried Drop Concentration Method has been effectively used to monitor the oxidation of low concentrations of sodium 4-vinylbenzenesulfonate in water. rsc.org In this technique, a droplet of the reaction mixture is evaporated on a substrate, concentrating the analyte and significantly enhancing the Raman signal. The progress of the oxidation reaction is monitored by observing the decrease in the intensity of the vinyl C=C stretching peak at approximately 1640 cm⁻¹. This allows for the study of reaction kinetics even at very low substrate concentrations. rsc.org

Furthermore, Raman spectroscopy can be used to analyze the polymerization process. For instance, in studies involving sulfinate salts as initiators or components in dental adhesives, Raman spectroscopy has been used to determine the degree of conversion of the adhesive monomers into a polymer network. nih.gov

Chromatographic Techniques for Separation and Molecular Weight Determination

Chromatographic methods are essential for separating components of a mixture and for analyzing the properties of polymers.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

HPLC is a fundamental technique for assessing the purity of the monomer, this compound, and its more common sulfonate analog. Reverse-phase (RP) HPLC is a frequently employed method for this purpose. sielc.comsielc.com

In a typical setup for analyzing Sodium 4-vinylbenzenesulfonate, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, often containing an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The compound is detected using a UV detector, typically at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). This method allows for the separation of the main compound from synthesis precursors, by-products, and degradation products, enabling accurate purity determination, which is often required to be >90-95%. sigmaaldrich.comtcichemicals.com While a specific protocol for the sulfinate is not detailed, a similar RP-HPLC method would be applicable, with potential adjustments to the mobile phase to optimize retention and separation.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers like Poly(sodium 4-vinylbenzenesulfonate).

The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The system is calibrated with polymer standards of known molecular weights to generate a calibration curve. From this, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the sample can be determined. researchgate.net

For PSSNa, which is a polyelectrolyte, the analysis is typically performed using an aqueous mobile phase, such as a buffer solution containing salt (e.g., 0.1 M NaNO₃), to suppress ionic interactions between the polymer and the column packing material. researchgate.net Controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) can produce PSSNa with a controlled molecular weight and a very narrow polydispersity, with PDI values ranging from 1.01 to 1.03.

Interactive Table 3: Example of GPC Data for Poly(sodium 4-vinylbenzenesulfonate) (PSSNa) Synthesized via RAFT Polymerization Source: researchgate.net

| Sample | Target Mₙ (g/mol) | Experimental Mₙ (g/mol) | Polydispersity Index (PDI or Mₙ/Mₙ) |

|---|---|---|---|

| PSSNa-1 | 10,000 | 9,800 | 1.05 |

| PSSNa-2 | 25,000 | 24,500 | 1.03 |

| PSSNa-3 | 50,000 | 48,900 | 1.02 |

Electrochemical Characterization of Polymeric Films

The electrochemical properties of polymeric films are crucial for applications in sensors, coatings, and energy storage. These characteristics are often investigated by depositing the polymer as a thin film onto an electrode surface and studying its behavior under an applied potential.

Cyclic Voltammetry for Electrochemical Behavior of Electropolymerized Films

Cyclic voltammetry (CV) is a powerful and common electrochemical technique used to study the properties of electroactive species and to initiate the polymerization of monomeric units onto an electrode surface. mdpi.com For vinyl-based monomers like sodium 4-vinylbenzenesulfonate, an electroinitiated polymerization can be triggered by applying a specific potential. mdpi.comresearchgate.net

The process involves scanning the potential of a working electrode, which is immersed in a solution containing the monomer, within a set potential window. mpg.de During the anodic (positive) scan, the monomer can be oxidized at the electrode surface, initiating a radical polymerization process that deposits a polymer film. mdpi.comresearchgate.net The subsequent cyclic voltammograms can reveal information about the stability, conductivity, and redox behavior of the newly formed polymer film. diva-portal.org

In studies involving sodium 4-vinylbenzenesulfonate in dimethylformamide, for instance, the monomer undergoes electroinitiated polymerization on the electrode surface. mdpi.comresearchgate.net The resulting polymer film can alter the electrode's properties, sometimes passivating the surface or creating a permselective membrane that influences the transport of other ions to the electrode. mdpi.com The characteristics of the CV curve, such as peak potentials and current magnitudes, are dependent on experimental conditions like monomer concentration, solvent, supporting electrolyte, and scan rate. mdpi.comabechem.com For example, an anodic peak observed at approximately 1.9 V on a platinum electrode in the presence of sodium 4-vinylbenzenesulfonate has been associated with its electrochemically initiated polymerization. mdpi.com

Table 1: Typical Experimental Parameters for Cyclic Voltammetry of Electropolymerized Films

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Working Electrode | Platinum, Glassy Carbon, Indium Tin Oxide (ITO) | Substrate for polymer film deposition and characterization. |

| Reference Electrode | Ag/AgCl | Provides a stable potential for reference. |

| Counter Electrode | Platinum Wire/Graphite | Completes the electrical circuit. |

| Solvent/Electrolyte | Dimethylformamide (DMF) with Tetrabutylammonium Perchlorate (B79767) (TBAP) | Provides a medium for conductivity and solubilizes the monomer. |

| Monomer Concentration | 2 mM - 50 mM | Affects the rate and thickness of polymer film growth. |

| Potential Window | 0 V to +2.5 V | Range of applied potential to initiate monomer oxidation and polymerization. |

| Scan Rate | 50 mV/s - 200 mV/s | Influences the kinetics of polymerization and film properties. |

Advanced Microscopic and Structural Probes for Polymer Morphology

Understanding the surface topography and internal structure of polymer films and composites is essential for correlating their physical form with their functional properties. Advanced microscopy techniques provide nanoscale visualization of this morphology.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface at the micro and nanoscale. sciopen.com Unlike electron microscopy, AFM can be performed in air or liquid, making it ideal for characterizing polymer surfaces under various conditions. sciopen.com The technique works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the sample, which allows for the mapping of surface features with near-atomic resolution. sciopen.com

For polymeric derivatives of sodium 4-vinylbenzenesulfonate, AFM is used to elucidate the topography, conformation, and mechanical properties of the polymer when grafted onto a surface. chemrxiv.org Studies involving the grafting of poly(sodium 4-styrene sulfonate) onto substrates like graphene oxide have utilized AFM to measure the thickness of the grafted polymer layers. researchgate.net This information is critical for understanding how the polymerization conditions affect the resulting film structure. The technique can distinguish between different grafting methods by revealing significant differences in the surface properties of the resulting polymer layers. chemrxiv.org

Table 2: AFM Findings for Poly(sodium 4-vinylbenzenesulfonate) Grafted on Graphene Oxide

| Polymerization Method | Measured Parameter | Result | Reference |

|---|---|---|---|

| Free Radical Polymerization (FRP) | Thickness of grafted polymer layer | 2.1 nm | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Thickness of grafted polymer layer | 6.0 nm | researchgate.net |

Scanning Electron Microscopy (SEM) for Composite Microstructure

Scanning Electron Microscopy (SEM) is a versatile technique used to produce high-resolution images of a sample's surface topography and composition. scirp.org It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's morphology and elemental makeup. scirp.orgresearchgate.net SEM is particularly valuable for characterizing the microstructure of composite materials, where it can reveal the distribution and dispersion of filler particles within a polymer matrix. scirp.org

In the context of composites made with polymeric derivatives of sodium 4-vinylbenzenesulfonate, SEM is used to visualize the morphology of the composite and the interfacial interaction between the polymer matrix and any reinforcing materials. researchgate.net For example, in composites where the polymer is blended with other materials, SEM images can show whether the components are well-integrated or if phase separation has occurred. chemrxiv.org The analysis of fracture surfaces with SEM can also provide insight into the adhesion between the polymer and filler particles, which is critical for the mechanical properties of the composite. scirp.org Observations can confirm the successful coating of fillers or the presence of a porous or uniform structure. chemrxiv.org

Table 3: Illustrative SEM Observations for Polymer Composites

| Composite System | Microstructural Feature Observed | Implication |

|---|---|---|

| Polymer/Filler (General) | Uniform dispersion of filler particles | Good interfacial adhesion and potentially enhanced mechanical properties. |

| Polymer/Filler (General) | Agglomeration of filler particles | Poor dispersion, potential points of mechanical failure. |

| Polymer on Porous Substrate | Smooth, conformal coating | Successful and uniform deposition of the polymer layer. chemrxiv.org |

| Freeze-fractured Composite | Evidence of particle pull-out | Indicates weaker interfacial interaction between the polymer and filler. |

Advanced Applications and Functional Materials Derived from Sodium 4 Vinylbenzenesulfinate

Development of Polymer Electrolyte Membranes

Polymer electrolyte membranes (PEMs) are crucial components in various electrochemical devices, and materials derived from sodium 4-vinylbenzenesulfinate are under investigation for these applications. The resulting polymer, PSSNa, is a subject of research for creating efficient PEMs.

In the realm of fuel cell technologies, particularly proton-exchange membrane fuel cells (PEMFCs), polymers derived from this compound are being explored as alternatives to conventional materials. specificpolymers.com Sulfonated polystyrene (SPS), a form of PSSNa, is investigated for its potential as both a membrane and a binding agent in membrane electrode assemblies (MEAs). researchgate.net Research has demonstrated that incorporating small molecules like benzimidazole (B57391) can modify the microstructure of SPS membranes and enhance their ion conductivity. researchgate.net

One innovative approach involves grafting PSSNa onto silica (B1680970) nanoparticles. These nanoparticles can then be integrated into a polyvinylidene fluoride (B91410) (PVDF) matrix to create a composite membrane. specificpolymers.com This strategy aims to combine the mechanical strength and chemical resistance of PVDF with the high proton conductivity and thermal stability of the PSSNa-grafted silica. specificpolymers.com Furthermore, understanding the degradation mechanisms of these polymers is critical for improving the longevity of fuel cell membranes. Studies have investigated the reaction of radicals with PSSNa oligomers to shed light on pathways that lead to polymer breakdown. nih.gov

Another area of development is the creation of bio-based nanocomposite membranes. By polymerizing sodium 4-styrenesulfonate within a bacterial cellulose (B213188) nanofibrillar network, researchers have produced membranes with high mechanical strength at elevated temperatures and significant proton conductivity. acs.org These composites show promise with protonic conductivity values exceeding 0.1 S/cm at 94°C and 98% relative humidity, which is comparable to or even higher than some conventional materials. acs.org

Solid polymer electrolytes (SPEs) are a key area of research for the development of safer and more efficient sodium-ion batteries. Poly(sodium 4-styrenesulfonate) (PSS) is being studied as a host polymer for SPEs. ipme.ru By doping PSS with ionic salts like lithium perchlorate (B79767) or ammonium (B1175870) nitrate (B79036), it is possible to significantly enhance the ionic conductivity of the polymer, a crucial factor for battery performance. ipme.rumdpi.com

Research has shown that the addition of specific amounts of dopants can achieve optimal conductivity. For instance, a PSS-based electrolyte doped with 15 wt.% of lithium perchlorate exhibited the highest ionic conductivity in one study. ipme.ru Another investigation found that a PSS composite with 30 wt% ammonium nitrate reached a high conductivity of 3.16 × 10⁻⁴ S/cm⁻¹ at room temperature. mdpi.com The physical form of the electrolyte, such as electrospun fibrous membranes, is also being explored to improve performance in sodium-ion battery applications. mdpi.com

Antiviral Agents and Biomedical Research

The polymer derived from this compound, poly(sodium 4-styrenesulfonate) (PSSNa), has demonstrated significant potential in biomedical research, particularly as an antiviral agent.

With no specific vaccine or treatment currently available for Zika virus (ZIKV) infections, the development of novel antiviral strategies is a priority. nih.gov PSSNa has been identified as a potent inhibitor of ZIKV replication in vitro. nih.govchemicalbook.com Studies have shown that PSSNa can effectively reduce ZIKV infection in both human and animal cell lines without causing significant toxicity. nih.govsciforum.net

The antiviral efficacy of PSSNa is often correlated with its molecular weight. acs.orguj.edu.pl To enhance its potential for in vivo applications, researchers have synthesized block copolymers of PSSNa with poly(ethylene glycol) (PEG). acs.orguj.edu.pl This modification, known as PEGylation, did not impair the anti-ZIKV properties of PSSNa and in some cases, improved its characteristics for potential therapeutic use. acs.orguj.edu.pl Additionally, conjugating PSSNa with other antiviral compounds, such as curcumin, has been shown to create a synergistic effect, resulting in much stronger anti-ZIKV activity than PSSNa alone. sciforum.netacs.org

Below is a data table summarizing the inhibitory concentrations (IC50) of different PSSNa-based polymers against Zika virus in various cell lines.

| Polymer/Compound | Cell Line | IC50 (µg/mL) |

| PEG-b-PSSNa Copolymers | U251 | 8 - 13 |

| PEG-b-PSSNa Copolymers | Vero | 8 - 23 |

This table presents a range of IC50 values as reported in a study on PEG-b-PSSNa copolymers, demonstrating their efficacy in different cell environments. acs.org

The primary mechanism by which PSSNa inhibits viral infections, including ZIKV and herpes simplex virus (HSV), is by preventing the virus from attaching to host cells. nih.govoup.com This is achieved through direct binding of the negatively charged PSSNa polymer to the virus particles. nih.govacs.org

In the case of ZIKV, it is believed that the anionic PSSNa macromolecules interact electrostatically with positively charged regions on the virus's surface, specifically the fusion loop of the E protein dimer. sciforum.netacs.org This interaction effectively neutralizes the virus's ability to bind to cell surface receptors, thus halting the infection at a very early stage. nih.govsciforum.net This mechanism has been described as a "zipper-like" interaction where the polymer wraps around the viral particle. acs.orguj.edu.pl Functional assays have confirmed that pre-incubating the virus with PSSNa significantly restricts viral viability. nih.gov

Beyond just blocking attachment, some studies suggest that PSSNa may also inhibit post-binding steps of the viral life cycle at higher concentrations. oup.com This multifaceted approach makes PSSNa a promising candidate for further research in the development of broad-spectrum antiviral therapies.

Graphene-Based Composites and Nanocomposites

The integration of poly(sodium 4-styrenesulfonate) with graphene has led to the development of advanced composite materials with enhanced properties for various applications. PSS can act as a non-covalent functionalizing agent, allowing for the creation of homogeneous and stable aqueous dispersions of graphene nanosheets. rsc.org This is a critical step for the effective incorporation of graphene into other materials.

These PSS-modified graphene dispersions have been used to create nanocomposites with biodegradable polymers like poly(ε-caprolactone) (PCL). The resulting PCL/graphene nanocomposites exhibit improved mechanical properties, such as increased tensile strength and Young's modulus, even at very low graphene loadings (e.g., 0.5 wt%). rsc.org The PSS-modified graphene also acts as a nucleating agent, significantly accelerating the crystallization rate of the PCL matrix. rsc.org

In the field of electronics and sensors, composites of PSS-functionalized graphene have been utilized to create self-powered humidity sensors. acs.orgnih.gov In these devices, a film of graphene oxide (GO) intercalated with PSS serves as the humidity-responsive dielectric. The hydrophilic PSS helps to enhance water permeation, leading to a sensor with a faster response time and higher voltage output compared to one based on GO alone. acs.orgnih.gov Furthermore, PSS-functionalized graphene has been combined with Nafion to develop highly sensitive and stable paper-based electrochemiluminescence sensors. nih.gov

Below is a data table summarizing the performance improvement of a humidity sensor using a GO-PSS composite film compared to a GO-only film.

| Performance Metric | GO Sensor | GO-PSS Sensor | Improvement Factor |

| Voltage Output | Baseline | ~5.6 times higher | 5.6x |

| Response Time | Baseline | ~3 times faster | 3x |

This table illustrates the significant enhancement in sensor performance due to the incorporation of PSS with graphene oxide. nih.gov

Synthesis of Poly(sodium 4-vinylbenzenesulfonate)-Graphene Oxide Composites

The integration of poly(sodium 4-vinylbenzenesulfonate) (PSS) with graphene oxide (GO) has led to the development of advanced composite materials. Research has shown that graphene oxide can act as a radical initiator for the polymerization of sodium 4-vinylbenzenesulfonate in an aqueous solution without the need for additional initiators. researchgate.netresearchgate.net This intrinsic reactivity of GO facilitates both free radical polymerization (FRP) and controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netresearchgate.net

In the FRP process, PSS chains are grafted onto the GO sheets in the presence of an initiator like AIBN in an aqueous medium. researchgate.net However, studies have demonstrated that GO itself can initiate radical polymerization. researchgate.net The RAFT polymerization method, in particular, allows for the synthesis of PSS with a controlled molecular weight and a very narrow polydispersity, typically between 1.01 and 1.03. researchgate.net This level of control is crucial for tailoring the properties of the final composite material. semanticscholar.org

The synthesis process involves the polymerization of sodium 4-vinylbenzenesulfonate monomers directly from the surface of GO sheets. researchgate.net This in situ polymerization results in PSS chains being chemically grafted onto the graphene oxide surface, which enhances the dispersion and stability of the GO sheets within the polymer matrix. researchgate.netnih.gov Characterization techniques such as thermal gravimetric analysis (TGA), atomic force microscopy (AFM), X-ray diffraction (XRD), and transmission electron microscopy (TEM) have confirmed the successful grafting of the polymer onto the GO sheets, showing an exfoliated structure and enhanced dispersibility. researchgate.net

Table 1: Comparison of Polymerization Methods for GO-g-PSS Synthesis An interactive table comparing different polymerization methods.

| Polymerization Method | Key Features | Resulting Polymer Characteristics | Grafted Polymer Amount | Reference |

| Free Radical Polymerization (FRP) | Initiated by AIBN or GO itself. | --- | 22.5% wt | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Requires multi-step initiator grafting onto GO. | --- | 31% wt | researchgate.net |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Allows for controlled molecular weight and narrow polydispersity. | Polydispersity Index (PDI) of 1.01–1.03. | Not specified. | researchgate.net |

Reduced Graphene Oxide Aerogels with Functionalization-Mediated Stacking for Energy Storage

Reduced graphene oxide (rGO) aerogels are promising materials for energy storage, particularly in sodium-ion batteries. azom.com A key challenge in fabricating these materials is preventing the rGO sheets from stacking together, which would reduce their effective surface area. nih.gov One effective strategy is the surface functionalization of graphene oxide layers before or during the formation of the aerogel. mdpi.comosti.govornl.gov

Surface-modified rGO aerogels can be synthesized using a hydrothermal method where functionalizing agents are introduced. mdpi.comornl.gov These agents, such as ethylene (B1197577) diamine (EDA) and α-cyclodextrin (CD), are covalently bonded to the rGO surface and hinder the ordered, face-to-face stacking of the graphene layers during the self-assembly process. mdpi.comosti.gov This results in a disordered assembly of the rGO layers, creating structural heterogeneities and a broad distribution of interlayer spacing. mdpi.comornl.gov

This disordered structure is advantageous for sodium-ion batteries as it is believed to enhance the Na-ion adsorption mechanism, rather than relying on intercalation. mdpi.comosti.govornl.gov The disordered stacking increases the surface area of the rGO accessible to Na+ ions, which improves the electrochemical performance of the battery. mdpi.com Studies have shown that rGO aerogels with functionalization-driven disordered stacking exhibit better performance in sodium-ion battery coin cells compared to unmodified rGO aerogels. mdpi.com

Table 2: Properties of Functionalized rGO Aerogels for Sodium-Ion Batteries An interactive table showing properties of different rGO aerogels.

| Aerogel Type | Functionalizing Agent | Key Structural Feature | Effect on Performance | Reference |

| Pristine rGO | None | Ordered stacking | Baseline performance | mdpi.com |

| rGO-EDA | Ethylene Diamine (EDA) | Disordered stacking, structural heterogeneities | Enhanced Na-ion adsorption | mdpi.comornl.gov |

| rGO-CD | α-Cyclodextrin (CD) | Most disordered structure, broad interlayer spacing | Improved electrochemical performance | mdpi.comornl.gov |

Photopolymer Functional Materials for Advanced Optics and Storage

Holographic data storage is a three-dimensional storage technology that offers the potential for high-density data storage and fast readout rates. epfl.ch The performance of these systems is highly dependent on the recording material, which is typically a photopolymer. epfl.chresearchgate.net Recent research has focused on enhancing the properties of these photopolymers by incorporating nanomaterials.

Specifically, reduced graphene oxide (RGO) has been introduced into phenanthraquinone-doped polymethylmethacrylate (PQ/PMMA) photopolymers to create high-performance functional materials for multi-dimensional holographic storage. researchgate.net The incorporation of RGO nanoparticles significantly improves the holographic properties of the material. researchgate.net For instance, the diffraction efficiency of RGO-doped PQ/PMMA can be over 3.5 times higher than that of the original material, reaching more than 11.4%. researchgate.net Furthermore, the photosensitivity is markedly improved by a factor of 4.6. researchgate.net

The size of the RGO nanosheets plays a crucial role; larger RGO diameters can better promote the polymerization of the monomer and induce more polymer chains to graft onto their surface. researchgate.net This demonstrates a method to modulate the material's properties for optimized holographic performance. The synthesis of PSS-grafted GO composites is a related strategy, indicating the utility of such functionalized graphene materials in advanced optical applications. researchgate.net

Table 3: Performance Enhancement of Holographic Storage Material with RGO An interactive table detailing the performance improvements.

| Property | Pristine PQ/PMMA | RGO-doped PQ/PMMA | Improvement Factor | Reference |

| Diffraction Efficiency | ~3.2% (calculated) | > 11.4% | > 3.5x | researchgate.net |

| Photosensitivity | Baseline | Significantly improved | 4.6x | researchgate.net |

Enhanced Electrode Performance in Electrochemical Systems

Sodium 4-vinylbenzenesulfonate and its derivatives have shown potential for improving the performance of electrochemical systems, including sensors and batteries. In the field of electroanalysis, the addition of sodium 4-vinylbenzenesulfonate to a non-aqueous environment like dimethylformamide (DMF) has been shown to suppress the deactivation of phenol (B47542) electrodes. researchgate.net This is achieved through the electroinitiated polymerization of the vinylbenzenesulfonate salt near the electrode surface, forming a protective polymer film. researchgate.net This film helps in diminishing the background current and improving the reproducibility of analytical signals. researchgate.net

In the context of sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium, enhancing electrode performance is critical. flashbattery.techmdpi.com The working principle of SIBs involves the shuttling of sodium ions between a cathode and an anode during charge and discharge cycles. flashbattery.teche-lyte.de The stability of the electrode-electrolyte interface is crucial for long cycle life. e-lyte.de

Materials derived from sodium 4-vinylbenzenesulfonate are being explored in the development of single-ion conducting polymer electrolytes (SIPEs). rsc.org In SIPEs, the anion is anchored to a polymer backbone, which allows the Na+ cation transference number to approach unity, suppressing dendrite growth and enabling high-performance, quasi-solid-state sodium batteries. rsc.org A recently developed SIPE based on sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide demonstrated high thermal stability (up to 280 °C), an electrochemical stability window up to 4.5 V vs. Na/Na+, and stable cycling for over 2000 hours in a symmetric sodium cell. rsc.org When used in a quasi-solid-state sodium-metal cell, it delivered a specific capacity of 147 mAh g⁻¹ at 0.1C. rsc.org

Furthermore, composite materials incorporating rGO, which can be functionalized with polymers like PSS, are used as anode materials. mdpi.com The rGO provides high electronic conductivity and structural stability, while the functionalization can mediate a disordered structure that enhances sodium storage capacity. mdpi.commdpi.com For example, a VS4/rGO nanocomposite anode delivered a superior sodium storage capacity (395 mAh/g) compared to pure VS4 nanorods (300 mAh/g). mdpi.com

Table 4: Performance of a NaSTFSI-based Single-Ion Polymer Electrolyte An interactive table showing the electrochemical properties of a SIPE.

| Property | Value | Conditions | Reference |

| Ionic Conductivity | 1.4 x 10⁻⁵ S cm⁻¹ | 20 °C | rsc.org |

| Ionic Conductivity | 1.3 x 10⁻⁴ S cm⁻¹ | 90 °C | rsc.org |

| Electrochemical Stability | Up to 4.5 V vs. Na/Na⁺ | --- | rsc.org |

| Cycling Stability | > 2000 hours | 50 μA cm⁻², 40 °C (Symmetric Cell) | rsc.org |

| Specific Capacity | 147 mAh g⁻¹ | 0.1C, 40 °C (Quasi-Solid-State Cell) | rsc.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to map out reaction pathways, identify transition states, and calculate activation energies, thereby predicting the feasibility and kinetics of chemical reactions. jsps.go.jpresearchgate.net

For Sodium 4-Vinylbenzenesulfinate, DFT calculations could elucidate several key reaction pathways. These include electrophilic additions to the vinyl group, reactions involving the sulfinate group, and the initial steps of polymerization. By modeling the potential energy surface, researchers can identify the minimum energy path a reaction is likely to follow. jsps.go.jp For instance, the transformation of a related compound, 6:2 fluorotelomer sulfonate, was successfully mapped using DFT to understand its degradation pathways initiated by hydroxyl radicals. nih.gov

A typical DFT study would involve:

Optimization of Geometries: Calculating the lowest energy structures for reactants, intermediates, transition states, and products.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants and products. The energy of the TS is critical for determining the activation energy. matlantis.com

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to construct a reaction energy profile.

A hypothetical reaction pathway analysis for the addition of a radical (X•) to the vinyl group of 4-Vinylbenzenesulfinate is presented below.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Vinylbenzenesulfinate + X•) | 0 | Initial state |

| 2 | Transition State 1 (TS1) | +5.2 | Radical addition to the β-carbon |

| 3 | Intermediate (Radical Adduct) | -15.8 | Stable radical intermediate formed |

| 4 | Transition State 2 (TS2) | +2.1 | Hydrogen abstraction by the adduct |

| 5 | Product | -25.3 | Final saturated product |

Note: The data in this table is hypothetical and serves to illustrate the output of a typical DFT calculation for a reaction pathway analysis.

Computational Modeling of Electronic Structure and Reactivity

Computational modeling provides a detailed picture of how electrons are distributed within a molecule and how this distribution governs its chemical reactivity. fortunejournals.com For this compound, understanding its electronic structure is key to predicting its behavior in chemical reactions and its potential use in materials science.

Methods like DFT and other ab initio techniques are used to calculate fundamental electronic properties. researchgate.nettaylorfrancis.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Other analyses include:

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the sulfinate group and the vinyl double bond would be areas of significant interest.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between orbitals, providing insight into bonding and intramolecular stabilization. researchgate.net

The following table summarizes key electronic properties that would be determined through computational modeling of the 4-Vinylbenzenesulfinate anion.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the most available electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons; related to electron affinity. |

| HOMO-LUMO Gap | 4.6 eV | Reflects chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Note: The data in this table is illustrative and represents typical values that would be obtained from electronic structure calculations on a similar molecule.

Simulations of Polymerization Processes and Polymer Conformations

The presence of a vinyl group makes this compound a monomer candidate for polymerization. Computational simulations, particularly Molecular Dynamics (MD), are essential for studying the polymerization process and the resulting polymer's structure and behavior. uchicago.eduwhiterose.ac.uk While direct simulations of poly(this compound) are not widely reported, extensive research on the closely related poly(sodium 4-styrenesulfonate) (PSS) provides a strong basis for understanding its likely behavior. researchgate.netglobalauthorid.commdpi.com